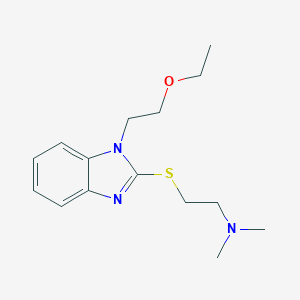
20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the aconitane alkaloid family and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate involves its interaction with voltage-gated sodium channels (VGSCs) in the nervous system. It has been found to inhibit the activity of VGSCs, which are responsible for the generation and propagation of action potentials in neurons. This inhibition leads to a decrease in the release of neurotransmitters, resulting in the reduction of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and increasing the release of anti-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to improve nerve function and reduce neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate in lab experiments is its potency and specificity in targeting VGSCs. However, one limitation is its potential toxicity, which requires careful handling and dosing.
Direcciones Futuras
Future research on 20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate could focus on its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies could investigate the mechanism of action of this compound in more detail, as well as its potential side effects and toxicity. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate involves several steps. The starting material is aconitine, which is extracted from the roots of Aconitum species. Aconitine is then converted to 20-Ethyl-1,16-dimethoxyaconitane-8,14-dione through a series of chemical reactions. The final step involves the acetylation of 20-Ethyl-1,16-dimethoxyaconitane-8,14-dione to produce this compound.
Aplicaciones Científicas De Investigación
20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. It has been studied for its potential use in the treatment of various diseases, such as rheumatoid arthritis, cancer, and neuropathic pain.
Propiedades
Número CAS |
132160-38-4 |
|---|---|
Fórmula molecular |
C21H22NO11 |
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
(8-acetyloxy-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) acetate |
InChI |
InChI=1S/C26H39NO6/c1-6-27-12-15-7-8-21(31-5)26-17(15)10-19(24(26)27)25(33-14(3)29)11-20(30-4)16-9-18(26)22(25)23(16)32-13(2)28/h15-24H,6-12H2,1-5H3 |
Clave InChI |
BBSDIDRWIOUQCQ-UHFFFAOYSA-N |
SMILES |
CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)OC(=O)C)OC |
SMILES canónico |
CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)OC(=O)C)OC |
Sinónimos |
8-acetyldolaconine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)




![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)

